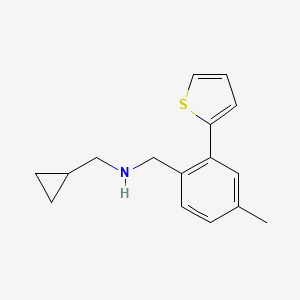
N-Hydroxy-naphthalene-1-carboxamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-naphthalene-1-carboxamidine is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol It is known for its unique structure, which includes a naphthalene ring fused with a carboxamidine group
Méthodes De Préparation
The synthesis of N-Hydroxy-naphthalene-1-carboxamidine can be achieved through several methods. One common approach involves the guanylation of aromatic amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method includes the use of lanthanide amides as catalysts for the guanylation of both aromatic and secondary amines . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported . These methods offer practical utility and high yields under mild reaction conditions.
Analyse Des Réactions Chimiques
N-Hydroxy-naphthalene-1-carboxamidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
N-Hydroxy-naphthalene-1-carboxamidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . In medicine, it is being explored for its potential therapeutic effects in treating various diseases. Additionally, in the industry, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mécanisme D'action
The mechanism of action of N-Hydroxy-naphthalene-1-carboxamidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as those involved in DNA replication and repair, leading to the suppression of cancer cell growth . The compound also interacts with cellular signaling pathways, affecting processes like apoptosis and cell cycle regulation. These interactions contribute to its potential therapeutic effects in various diseases.
Comparaison Avec Des Composés Similaires
N-Hydroxy-naphthalene-1-carboxamidine can be compared with other similar compounds, such as N-Hydroxy-1-aminonaphthalene and N-(disubstituted-phenyl)-3-hydroxy-naphthalene-2-carboxamides . While these compounds share structural similarities, this compound is unique due to its specific functional groups and the resulting chemical properties. This uniqueness contributes to its distinct applications and potential in scientific research.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable building block for the synthesis of complex molecules, and its potential therapeutic effects offer promising avenues for medical research. As research continues, this compound may find even more applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
N'-hydroxynaphthalene-1-carboximidamide |
InChI |
InChI=1S/C11H10N2O/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H2,12,13) |
Clé InChI |
XCCXRWMQIFDSFC-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2/C(=N\O)/N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


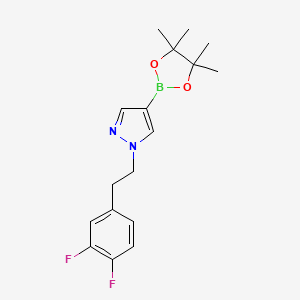

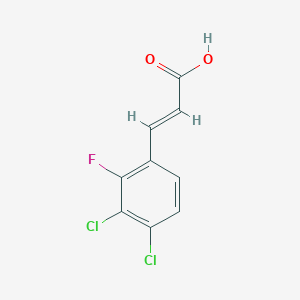
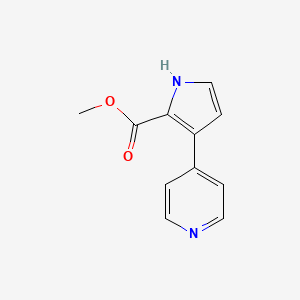
![8,8-Dimethyl-2,3,4,5,8,9-hexahydrocyclopenta[4,5]pyrrolo[1,2-a][1,4]diazepin-1(7H)-one](/img/structure/B13726684.png)

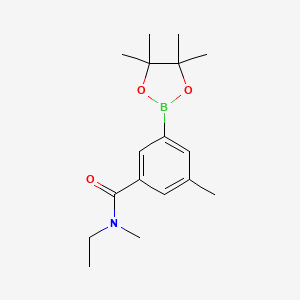
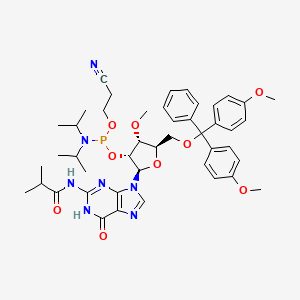

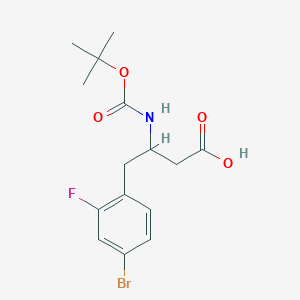
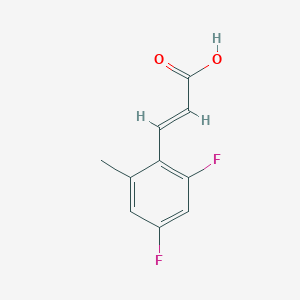
![5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole](/img/structure/B13726724.png)
